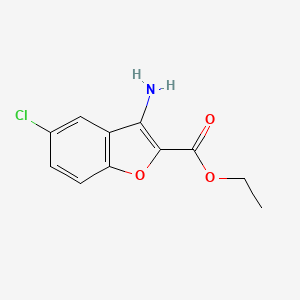

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKDUUXDTANQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347034 | |

| Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329210-07-3 | |

| Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and regulatory approval rests. This is particularly true for novel heterocyclic compounds, which form the backbone of many modern pharmaceuticals. This in-depth guide provides a comprehensive, methodology-driven approach to the structural elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate, a substituted benzofuran with significant potential in medicinal chemistry.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each step is presented as a self-validating system, where the output of one technique provides a hypothesis that is rigorously tested by the next, culminating in a single, irrefutable structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and intellectually robust framework for structural analysis.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a vital class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[2] Their rigid, planar structure and capacity for diverse functionalization have made them privileged scaffolds in drug discovery, with demonstrated applications as anti-tumor, antibacterial, anti-inflammatory, and antiviral agents.[2][3][4] this compound (Molecular Formula: C₁₁H₁₀ClNO₃[5][6]) incorporates several key pharmacophores: a benzofuran core, a reactive amino group for further synthesis, and a halogen substituent, which can modulate pharmacokinetic properties.

Given this therapeutic potential, the absolute certainty of its molecular structure is paramount. An error in the assignment of substituent positions could lead to the pursuit of inactive isomers, wasting significant resources and time. The following guide, therefore, presents a logical and efficient workflow for confirming the identity and structure of this compound with an exceptionally high degree of confidence.

The Elucidation Workflow: A Multi-Pronged Strategy

Effective structural elucidation is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle.[7][8] The overall workflow is designed to first establish the elemental composition and molecular mass, then identify the functional groups present, and finally, map the precise connectivity of every atom in the molecule.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: Mass spectrometry (MS) is the initial and most critical step. Its primary purpose is to determine the molecular weight of the compound with high precision.[7] For halogenated compounds like this compound, MS provides two immediate points of self-validation: the nitrogen rule and the characteristic isotopic signature of chlorine.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation and Validation

The molecular formula C₁₁H₁₀ClNO₃ has a monoisotopic mass of 239.0349.

-

Nitrogen Rule: The nominal molecular weight is 239, an odd number. The nitrogen rule states that an odd molecular weight strongly implies the presence of an odd number of nitrogen atoms, which is consistent with our proposed structure containing one nitrogen.[9]

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M peak.[10] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Description |

| [M(³⁵Cl)+H]⁺ | 240.0422 | ~240.0420 | Molecular ion peak with the most abundant chlorine isotope. |

| [M(³⁷Cl)+H]⁺ | 242.0393 | ~242.0391 | Isotope peak, approximately 32% the intensity of the M+H peak.[10] |

Table 1: Predicted High-Resolution Mass Spectrometry data for C₁₁H₁₀ClNO₃.

The combination of an accurate mass measurement, adherence to the nitrogen rule, and the distinctive chlorine isotopic pattern provides powerful, self-validating evidence for the proposed molecular formula.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds. It is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule, thereby confirming that the correct chemical building blocks are in place.[11] For our target compound, we expect to see characteristic absorptions for the amine N-H bonds, the ester carbonyl (C=O) bond, and bonds associated with the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be run first.

Predicted IR Absorptions and Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct, sharp to medium bands. |

| 3100–3000 | C-H Stretch | Aromatic | Multiple weak to medium sharp bands.[12] |

| 2980–2850 | C-H Stretch | Aliphatic (Ethyl) | Medium to strong sharp bands. |

| 1715–1690 | C=O Stretch | α,β-Unsaturated Ester | A very strong, sharp absorption. Conjugation lowers the frequency from a typical ester (~1735 cm⁻¹). |

| 1620–1580 | N-H Bend | Primary Amine | Medium intensity band. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two sharp bands of variable intensity. |

| 1250–1200 | C-O Stretch | Ester / Aryl Ether | Strong, characteristic band. |

| 850–800 | C-H Out-of-plane Bend | Aromatic | Strong band indicative of the substitution pattern on the benzene ring. |

| 780-740 | C-Cl Stretch | Aryl Chloride | Medium to strong band. |

Table 2: Predicted characteristic Infrared absorption bands for this compound.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Atomic Connectivity

Expertise & Rationale: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the atomic skeleton. ¹H NMR reveals the chemical environment, number, and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for the carbon framework. Together, they allow for the unambiguous assembly of the molecule's structure and are the ultimate arbiter for confirming positional isomerism.

Caption: Numbering scheme for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (8-16) for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Data: Interpretation and Assignment

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons, the two amine protons, and the five protons of the ethyl group.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~7.6 | 1H | d | ~2.0 | H-4 | The H-4 proton is ortho to the electron-withdrawing chlorine, shifting it downfield. It appears as a doublet due to coupling with H-6. |

| ~7.3 | 1H | dd | ~8.5, 2.0 | H-6 | The H-6 proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |

| ~7.0 | 1H | d | ~8.5 | H-7 | The H-7 proton is ortho to the furan oxygen and coupled to H-6, appearing as a doublet. |

| ~5.9 | 2H | br s | - | -NH₂ | The amine protons are typically broad and do not couple. Their chemical shift can vary and they are exchangeable with D₂O.[13] |

| 4.35 | 2H | q | ~7.1 | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| 1.38 | 3H | t | ~7.1 | -OCH₂CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. |

Table 3: Predicted ¹H NMR data (400 MHz, CDCl₃).

¹³C NMR Data: Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone, showing 11 distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~150 | C-7a | Aromatic carbon attached to the furan oxygen. |

| ~145 | C-3a | Aromatic carbon at the fusion of the two rings. |

| ~135 | C-3 | Furan ring carbon bearing the amino group. |

| ~129 | C-5 | Aromatic carbon directly bonded to chlorine. Its signal may be less intense. |

| ~128 | C-4 | Aromatic CH carbon. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~112 | C-7 | Aromatic CH carbon ortho to the furan oxygen. |

| ~110 | C-2 | Furan ring carbon attached to the ester group. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group, attached to oxygen. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

Table 4: Predicted ¹³C NMR data (100 MHz, CDCl₃). Assignments are based on data from similar structures.[14]

The combination of ¹H and ¹³C NMR data provides a complete and unambiguous picture of the molecule. The characteristic triplet-quartet pattern confirms the ethyl ester, while the splitting patterns and chemical shifts of the aromatic protons definitively establish the 1,2,4-substitution pattern on the benzene ring, thus confirming the position of the chlorine atom at C-5.

Conclusion: Integrated Structural Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple, complementary analytical techniques.

-

Mass Spectrometry confirmed the molecular formula C₁₁H₁₀ClNO₃ via accurate mass and the unambiguous isotopic signature of a single chlorine atom.

-

Infrared Spectroscopy verified the presence of all key functional groups: a primary amine, an unsaturated ester, and a substituted aromatic system.

-

NMR Spectroscopy provided the final, definitive proof of structure, mapping the precise connectivity of every proton and carbon atom and confirming the 5-chloro substitution pattern.

References

-

Fung, D., Boyd, R. K., Safe, S., & Chittim, B. G. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247–253. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

JAM. (2026). Chemistry (CY) Syllabus. JAM. Available at: [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. UCD. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Mal, D. R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available at: [Link]

-

Crotti, A. E. M., et al. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

-

NIST. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook. Available at: [Link]

-

Miao, M., et al. (2019). Synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

-

Guillaumet, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. Available at: [Link]

-

Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3696. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]

-

Taylor, R. J. K., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. Available at: [Link]

-

LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR). Chemistry LibreTexts. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]

-

Yamuna, A. J., et al. (2012). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Available at: [Link]

-

SpectraBase. (n.d.). 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, ethyl ester [13C NMR]. Wiley. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Compound ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate - Chemdiv [chemdiv.com]

- 6. This compound [cymitquimica.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Ethyl 3-aminobenzoate(582-33-2) 13C NMR spectrum [chemicalbook.com]

3-Amino-5-chloro-benzofuran-2-carboxylic acid ethyl ester properties

An In-Depth Technical Guide to Ethyl 3-Amino-5-chloro-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary

Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. The benzofuran core is recognized as a "privileged scaffold," frequently found in both natural products and synthetically developed pharmaceutical agents.[1][2][3] This guide provides a comprehensive technical overview of the subject compound, detailing its physicochemical properties, a robust synthetic pathway with mechanistic considerations, predictive spectral analysis, and its vast potential for creating diverse chemical libraries for therapeutic screening. The inherent reactivity of its amino and ester functional groups makes it a versatile starting material for developing novel agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][4][5]

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran and its derivatives have garnered substantial attention due to their wide spectrum of pharmacological activities.[4] This heterocyclic system, consisting of a furan ring fused to a benzene ring, provides a rigid, planar structure that can effectively interact with biological targets. Its derivatives are known to exhibit anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties.[4] The strategic placement of functional groups on the benzofuran core allows for the fine-tuning of its steric and electronic properties, enabling chemists to optimize binding affinity, selectivity, and pharmacokinetic profiles. The 3-aminobenzofuran subclass, in particular, has emerged as a promising foundation for the development of kinase inhibitors, cholinesterase inhibitors, and other multifunctional agents.[1][5]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its application in research and development.

Chemical Identity

The structural and identifying information for Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate is summarized below.

Caption: Chemical Structure of the target compound.

Computed Physicochemical Data

Quantitative predictions of molecular properties are invaluable for anticipating a compound's behavior in various experimental settings, from solubility to membrane permeability. The following data has been computed for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₃ | ChemDiv[7] |

| Molecular Weight | 239.66 g/mol | ChemDiv[7] |

| logP (Octanol/Water) | 3.169 | ChemDiv[7] |

| logD (pH 7.4) | 3.169 | ChemDiv[7] |

| Aqueous Solubility (logSw) | -3.1171 | ChemDiv[7] |

| Polar Surface Area | 48.904 Ų | ChemDiv[7] |

| Hydrogen Bond Donors | 2 | ChemDiv[7] |

| Hydrogen Bond Acceptors | 4 | ChemDiv[7] |

| Rotatable Bond Count | 3 | Echemi[8] |

Synthesis and Mechanistic Insights

The construction of the benzofuran ring system can be achieved through numerous strategies, including modern palladium- and copper-catalyzed cross-coupling and cyclization reactions.[2][9] A reliable and scalable approach for synthesizing 3-aminobenzofurans involves the cyclization of a 2-hydroxybenzonitrile precursor.

Recommended Synthetic Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 5-bromo derivative and is expected to provide the target compound in good yield.[10]

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dimethylformamide (DMF) to create a stirrable suspension.

-

Addition of Reagent: Add ethyl chloroacetate (1.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 153°C) and maintain for 90 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Expert Insight: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate. The subsequent intramolecular cyclization is also base-mediated. DMF is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction and has a sufficiently high boiling point.

-

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate salts.

-

Precipitation: Pour the filtrate slowly into a beaker containing crushed ice with constant stirring. A solid product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any residual DMF. The crude product can be purified by recrystallization from ethanol to yield the final product.[10]

-

Trustworthiness Check: The purity of the synthesized compound should be verified by measuring its melting point and running analytical TLC against the crude material. Further characterization by NMR, IR, and Mass Spectrometry is essential to confirm the structure.

-

Spectral Data Analysis

While experimental spectra for the title compound are not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][11]

| Technique | Predicted Chemical Shifts / Bands | Rationale |

| ¹H NMR | δ 7.2-7.8 (m, 3H, Ar-H), δ 4.3 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃), δ ~5.5 (br s, 2H, -NH₂) | Aromatic protons on the benzofuran ring. Quartet and triplet signals are characteristic of an ethyl ester group. The amino protons typically appear as a broad singlet. |

| ¹³C NMR | δ ~165 (C=O), δ 110-155 (Ar-C), δ ~61 (-OCH₂), δ ~14 (-CH₃) | The ester carbonyl carbon is significantly downfield. Aromatic carbons appear in a broad range. Signals for the ethyl group carbons are upfield. |

| FT-IR | 3400-3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1620 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch) | Characteristic stretching frequencies for the primary amine, conjugated ester carbonyl, aromatic ring, and ester C-O bond. |

| Mass Spec (ESI+) | m/z = 240.04 [M+H]⁺ | Calculated for C₁₁H₁₁ClNO₃⁺. The presence of a chlorine atom would result in a characteristic M+2 peak at ~m/z 242 with roughly one-third the intensity of the M peak. |

Reactivity and Derivatization Potential

The title compound is a valuable intermediate primarily because of its two reactive functional groups: the C3-amino group and the C2-ethyl ester. These sites allow for extensive chemical modification to explore structure-activity relationships (SAR).

-

C3-Amino Group: This primary amine can readily undergo acylation, sulfonylation, or reductive amination. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be used to construct new heterocyclic rings.

-

C2-Ethyl Ester Group: The ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which is a versatile handle for amide bond formation using standard peptide coupling reagents.[12] Alternatively, it can be converted to a hydrazide by reacting with hydrazine hydrate, a common step in generating intermediates for further heterocycle synthesis.[4]

Caption: Potential derivatization pathways from the core molecule.

Applications in Drug Discovery

The 3-amino-5-chlorobenzofuran scaffold is a promising starting point for developing potent and selective therapeutic agents.

-

Oncology: Derivatives of 3-(piperazinylmethyl)benzofuran have been synthesized and identified as novel Type II CDK2 (Cyclin-Dependent Kinase 2) inhibitors.[1][13] Compounds from this class have shown potent antiproliferative activity against various cancer cell lines, including pancreatic cancer, with IC₅₀ values in the nanomolar range.[1][13] The benzofuran ring typically occupies a hydrophobic allosteric pocket in the enzyme, highlighting the scaffold's utility in kinase inhibitor design.[1]

-

Neurodegenerative Diseases: Novel 3-aminobenzofuran derivatives have been designed as multifunctional agents for treating Alzheimer's disease.[5] These compounds have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. Furthermore, selected compounds also inhibit the aggregation of amyloid-β peptide, another critical aspect of the disease.[5]

-

Anti-inflammatory Agents: Benzofuran derivatives have been evaluated for their anti-inflammatory properties.[4] The core structure is present in molecules that can inhibit inflammatory pathways, suggesting that derivatives of the title compound could be explored for conditions like arthritis.

References

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.).

- 3-Amino-5-chloro-1-benzofuran-2-carboxamide. (n.d.).

- Ethyl 5-chlorobenzofuran-2-carboxylate. (n.d.).

- 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester. (n.d.). Santa Cruz Biotechnology.

- Compound ethyl 3-amino-5-chloro-1-benzofuran-2-carboxyl

- Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (n.d.).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014).

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022).

- 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Echemi.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).

- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.).

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.).

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). Taylor & Francis Online.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020).

Sources

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. easpublisher.com [easpublisher.com]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Compound ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate - Chemdiv [chemdiv.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

CAS 329210-07-3 chemical information

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of GSK1016790A, including its chemical properties, mechanism of action, and practical applications in research, with a focus on experimental design and data interpretation.

Chemical and Physical Properties

GSK1016790A is a complex small molecule with the following key characteristics:

| Property | Value | Source |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [4] |

| CAS Number | 942206-85-1 | [4] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4] |

| Molecular Weight | 655.61 g/mol | |

| Appearance | White powder/crystalline solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | DMSO: ≥15 mg/mL, Ethanol: 10 mg/mL, DMF: 15 mg/mL | [4] |

Storage: Store at -20°C.

Mechanism of Action: Potent and Selective TRPV4 Activation

GSK1016790A functions as a powerful agonist of the TRPV4 ion channel.[1][2][3] TRPV4 channels are expressed in various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons, where they act as sensors for physical and chemical stimuli.[1][3][5]

Activation of TRPV4 by GSK1016790A leads to an influx of cations, primarily Ca²⁺, into the cell.[2] This influx triggers a cascade of downstream signaling events. The potency of GSK1016790A is notable, with EC₅₀ values in the low nanomolar range:

-

Human TRPV4-expressing HEK cells: EC₅₀ = 2.1 nM[4]

-

Mouse TRPV4-expressing HEK cells: EC₅₀ = 18 nM[4]

This compound exhibits high selectivity for TRPV4, with no significant activity reported at TRPM8 and TRPA1 channels at concentrations up to 20 μM.

Caption: GSK1016790A signaling pathway.

Regulation of TRPV4 Channel Expression

Recent studies have shown that stimulation with GSK1016790A can also regulate the membrane expression of TRPV4 channels.[1][3] The agonist induces the internalization and endocytosis of TRPV4, moving the channels into recycling endosomes.[5] This process is controlled by PKC/PI3K and RhoA signaling pathways and suggests a feedback mechanism for modulating cellular sensitivity to the agonist.[1]

Caption: Workflow for studying GSK1016790A-induced TRPV4 internalization.

Experimental Protocols and Applications

GSK1016790A is a valuable pharmacological tool for investigating the physiological functions of TRPV4 in vitro and in vivo.[1][3]

In Vitro Calcium Imaging

A primary application of GSK1016790A is to elicit and measure calcium influx in cells expressing TRPV4.

Objective: To measure GSK1016790A-induced intracellular calcium concentration ([Ca²⁺]i) changes.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 stably expressing TRPV4, or primary cells like endothelial cells) on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence for 1-2 minutes.

-

Stimulation: Add GSK1016790A at the desired final concentration (a concentration range of 1-100 nM is typical) and continue recording fluorescence.[5]

-

Data Analysis: Quantify the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

In Vivo Studies

GSK1016790A has been used in animal models to investigate the systemic effects of TRPV4 activation.

Example Application: Investigating the role of TRPV4 in regulating gut transit time in mice.[2]

Methodology:

-

Animal Model: Use wild-type mice.

-

Administration: Administer GSK1016790A via intraperitoneal (i.p.) injection at a dose range of 0.001-0.1 mg/kg.[2]

-

Measurement: Monitor whole gut transit time and colonic expulsion.

-

Results: GSK1016790A has been shown to produce a dose-dependent inhibitory effect on whole gut transit time in mice.[2]

Research Applications and Insights

The use of GSK1016790A has provided key insights into the roles of TRPV4 in:

-

Vascular Function: Systemic activation of TRPV4 can influence vascular tone and endothelial function.[4]

-

Pain and Sensation: TRPV4 is implicated in hyperalgesia, and GSK1016790A can be used to study its role in sensory neuron activation.[4]

-

Bladder Control: The compound induces bladder overactivity in mice, highlighting the role of TRPV4 in urinary function.[4]

-

Atherosclerosis: GSK1016790A has been shown to inhibit monocyte adhesion to TNF-α stimulated endothelial cells, suggesting a potential vasoprotective effect.[1]

Safety and Handling

As with any potent bioactive compound, appropriate safety precautions should be taken when handling GSK1016790A.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

GSK1016790A is an indispensable tool for researchers studying the TRPV4 channel. Its high potency and selectivity allow for precise investigation of TRPV4-mediated signaling pathways and their physiological consequences. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this agonist into their research endeavors.

References

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

PubChem. (n.d.). Gsk 10116790A. Retrieved from [Link]

-

ResearchGate. (2019). The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. Retrieved from [Link]

Sources

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

The Benzofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities.[2] This technical guide provides a comprehensive overview of the benzofuran core, from its fundamental physicochemical characteristics and synthesis to its extensive applications in drug discovery. We will delve into the causality behind experimental choices in its synthesis and derivatization, explore its role in numerous therapeutic areas, and analyze the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

The Benzofuran Nucleus: Physicochemical Properties and Significance

The benzofuran ring system is an aromatic bicyclic heterocycle with the molecular formula C₈H₆O. The fusion of the electron-rich furan ring with the aromatic benzene ring creates a unique electronic environment that influences its reactivity and interactions with biological macromolecules.[3] The numbering of the benzofuran ring system, which is crucial for discussing substituted derivatives, is shown below.

Figure 1. Chemical structure and numbering of the benzofuran scaffold.

The versatile nature of the benzofuran core allows for substitutions at various positions, leading to a vast chemical space for the development of new drug candidates.[4] Its derivatives are found in a wide array of natural products and synthetic compounds with significant biological activities.[5] The scaffold's ability to participate in hydrogen bonding, π-stacking, and other non-covalent interactions with enzyme active sites and receptors is a key determinant of its pharmacological prowess.[6]

Synthetic Strategies for Benzofuran Derivatives: A Chemist's Perspective

The synthesis of the benzofuran nucleus and its derivatives has been a subject of intense research, leading to the development of numerous elegant and efficient synthetic methodologies.[7][8] The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most established methods for constructing the benzofuran ring is the Perkin rearrangement , which involves the reaction of a coumarin derivative.[9] Another widely used approach is the intramolecular cyclization of substituted phenols . For instance, the reaction of o-hydroxyacetophenones with α-haloketones is a common strategy to access 2,3-disubstituted benzofurans.[7]

Modern Catalytic Approaches

In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of benzofurans, offering higher efficiency and functional group tolerance.[8]

2.2.1. Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling between o-iodophenols and terminal alkynes followed by intramolecular cyclization, are powerful tools for constructing 2-substituted benzofurans.[7][8]

Figure 2. Palladium-catalyzed synthesis of 2-substituted benzofurans.

2.2.2. Copper-Catalyzed Synthesis

Copper-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative for benzofuran synthesis.[7] One-pot reactions involving the coupling of salicylaldehydes, amines, and alkynes using a copper catalyst provide a straightforward route to amino-substituted benzofurans.[7]

Iodocyclization Reactions

Iodocyclization of functionalized alkynes is another efficient methodology for the synthesis of benzofuran derivatives.[10] This approach involves the use of an iodinating agent to induce the cyclization of an appropriately substituted alkyne, leading to the formation of iodinated benzofurans that can be further functionalized.[10]

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization

-

Reaction Setup: To a solution of o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Reaction Execution: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

The Pharmacological Versatility of the Benzofuran Scaffold

The benzofuran core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[5][11][12] This versatility has made it a focal point for drug discovery efforts in various therapeutic areas.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against various cancer cell lines.[1][4][13] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and other key enzymes involved in cancer cell proliferation.[14][15]

| Benzofuran Derivative | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀ in µM) | Reference |

| BNC105 | Various | Potent antiproliferative agent | [6] |

| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives | Various | GI₅₀ values in the low micromolar range | [6] |

| 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan | Various | Potent cytotoxic activity | [6] |

Table 1. Examples of benzofuran derivatives with anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[2][5][16][17][18] For instance, certain benzofuran-containing compounds have shown potent inhibitory activity against Staphylococcus aureus and Mycobacterium tuberculosis.[5][19]

Anti-inflammatory and Analgesic Properties

Several benzofuran derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[9] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.

Other Therapeutic Applications

The pharmacological scope of benzofuran derivatives extends to a variety of other therapeutic areas, including:

-

Antiviral: Activity against viruses such as HIV and hepatitis C has been reported.[9][20]

-

Antioxidant: The benzofuran scaffold can scavenge free radicals and protect against oxidative stress.[20][21]

-

Neuroprotective: Some derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's.[12][19]

-

Cardiovascular: Amiodarone, a benzofuran-containing drug, is a widely used antiarrhythmic agent.[9][14]

-

Osteogenic: Certain benzofuran derivatives have been shown to promote osteoblast differentiation, suggesting their potential in treating osteoporosis.[22]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) of benzofuran derivatives is crucial for the rational design of more potent and selective drug candidates.[1][3][4][22] SAR studies involve systematically modifying the benzofuran scaffold and evaluating the impact of these changes on biological activity.

Key insights from SAR studies include:

-

Substitution at the C2 position: This position is often critical for cytotoxic activity, with ester or heterocyclic ring substitutions frequently leading to enhanced potency.[4]

-

Substitution at the C3 position: Modifications at this position can significantly influence the biological profile of the molecule.

-

Substitution on the benzene ring: The position and nature of substituents on the benzene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Halogenation, for example, can be a critical determinant of biological activity.[4]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced or dual activities.[1]

Figure 3. Structure-activity relationship considerations for benzofuran derivatives.

Benzofuran in FDA-Approved Drugs: From Bench to Bedside

The therapeutic potential of the benzofuran scaffold is underscored by its presence in a number of FDA-approved drugs.[23][24][25][26] These drugs serve as a testament to the successful translation of benzofuran-based research from the laboratory to clinical practice.

| Drug Name | Therapeutic Class | Mechanism of Action (if known) |

| Amiodarone | Antiarrhythmic | Blocks potassium, sodium, and calcium channels |

| Bufuralol | Beta-blocker | Non-selective β-adrenoceptor antagonist |

| Darifenacin | Anticholinergic | Selective M3 muscarinic receptor antagonist |

| Vilazodone | Antidepressant | Serotonin partial agonist and reuptake inhibitor |

| Sapropterin | Phenylketonuria treatment | Synthetic form of tetrahydrobiopterin (BH4) |

Table 2. Examples of FDA-approved drugs containing the benzofuran scaffold.

The diverse mechanisms of action of these drugs highlight the remarkable ability of the benzofuran core to be tailored for specific biological targets.

Future Directions and Conclusion

The benzofuran scaffold continues to be a fertile ground for drug discovery and development.[21] Future research is likely to focus on:

-

The development of novel and more efficient synthetic methodologies, including green chemistry approaches.[21]

-

The exploration of new therapeutic applications for benzofuran derivatives.

-

The use of computational tools to guide the design of more potent and selective benzofuran-based inhibitors.

-

The synthesis of complex natural products containing the benzofuran motif.[20]

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 834-843. [Link]

-

Martins, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1393. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Hiremathad, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 2169-2187. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Nakamura, T., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 65(15), 10457-10472. [Link]

-

Hiremathad, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 2169-2187. [Link]

-

Kumar, S., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29067. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29067. [Link]

-

Kumar, R., & Van der Eycken, E. V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6), 226-229. [Link]

-

ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Retrieved from [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29067. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1383-1402. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(15), 6475-6517. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

-

ResearchGate. (n.d.). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

-

Various Authors. (2024). Benzofuran ring system in various pharmaceutical drug structures. Journal of Pharmaceutical Sciences and Research. [Link]

-

ResearchGate. (n.d.). Market drugs containing benzofuran moiety. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(5), 367-384. [Link]

-

ResearchGate. (n.d.). Examples of drugs containing benzofurans or benzothiophenes. Retrieved from [Link]

Sources

- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 21. atlantis-press.com [atlantis-press.com]

- 22. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Benzofuran Derivatives

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold formed by the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First synthesized by Perkin in 1870, this privileged structure is pervasive in a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[2][3][4] Its derivatives have been successfully developed into therapeutic agents for a wide array of diseases, including cancer, microbial and viral infections, inflammation, and diabetes.[5][6][7][8]

The clinical success of benzofuran-containing drugs, such as the antiarrhythmic amiodarone and the antifungal griseofulvin, continually fuels the drive to explore this chemical space.[4][9][10] The versatility of the benzofuran ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[11] This guide provides an in-depth exploration of modern synthetic strategies for creating novel benzofuran derivatives, focusing on catalytic methods that offer efficiency, control, and access to molecular diversity. We will delve into the mechanistic underpinnings of these reactions, present practical experimental protocols, and discuss the therapeutic landscape shaped by these remarkable compounds.

Strategic Pathways to Benzofuran Synthesis: A Modern Perspective

The synthesis of the benzofuran core has evolved significantly from classical methods. Modern organic synthesis prioritizes efficiency, atom economy, and functional group tolerance, leading to the dominance of transition-metal-catalyzed reactions. These approaches provide powerful tools for constructing the benzofuran ring through intramolecular or intermolecular cyclization strategies.

A generalized workflow for the development of novel benzofuran derivatives is outlined below. This process begins with the strategic design of target molecules, often informed by computational modeling, and proceeds through synthesis, purification, and biological evaluation.

Palladium (Pd)-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzofuran construction is extensive.[1] These methods often involve the formation of a key C-O or C-C bond to close the furan ring.

A prominent strategy is the Sonogashira coupling followed by intramolecular cyclization . This powerful sequence typically involves coupling an o-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes a 5-endo-dig cyclization to furnish the benzofuran core.[1][12] The use of both palladium and copper as co-catalysts is common in these reactions.[1][2]

Another innovative approach involves a tandem Heck reaction/oxidative cyclization . In this method, o-hydroxystyrenes react with iodobenzenes in the presence of a palladium catalyst.[13] This reaction forms a stilbene intermediate which then cyclizes to afford 2-arylbenzofurans, improving the overall efficiency for synthesizing specific analogues.[13]

More recently, palladium-catalyzed cascade reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids have been developed, providing an efficient route to 2-aroyl benzofurans.[14][15] This process is believed to involve sequential nucleophilic addition and intramolecular cyclization.[14]

Copper (Cu)-Catalyzed Syntheses

Copper catalysis offers a cost-effective and often complementary alternative to palladium. Copper catalysts are particularly effective in promoting intramolecular C-O bond formation. One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been reported as a green and environmentally benign approach.[1][2]

The proposed mechanism for such a reaction often begins with the formation of an iminium ion from the salicylaldehyde and the amine. Concurrently, the copper catalyst reacts with the alkyne to form a copper acetylide intermediate. This acetylide then attacks the iminium ion, setting the stage for the key intramolecular cyclization and subsequent isomerization to yield the final amino-substituted benzofuran derivative.[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 9. scienceopen.com [scienceopen.com]

- 10. bepls.com [bepls.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide on the Synthetic Utility and Mechanistic Diversity of Aminobenzofuran Derivatives, Featuring Ethyl 3-Amino-5-Chlorobenzofuran-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that is broadly represented in both natural products and synthetic therapeutic agents, celebrated for its wide spectrum of biological activities.[1][2] This guide focuses on the synthetic utility and mechanistic implications of aminobenzofuran derivatives, with a specific emphasis on This compound as a key chemical intermediate. While not an active pharmaceutical ingredient itself, this molecule serves as a critical building block for creating complex, biologically active compounds. This guide will explore the journey from this intermediate to potent therapeutics, detailing the synthesis, mechanism of action, and the scientific rationale behind the development of drugs targeting distinct pathways, from neuropsychiatric disorders to oncology. We will provide a comprehensive look at the dual-action antidepressant Vilazodone, synthesized from a closely related precursor, and delve into the expanding world of benzofuran-based kinase inhibitors.

The Aminobenzofuran Core: A Foundation for Therapeutic Innovation

The benzofuran scaffold, a fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[3] Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of an amino group, as seen in this compound, adds a crucial point for chemical modification and diversification. This amino group can act as a nucleophile or a handle for amide bond formation, allowing chemists to append larger, more complex moieties that dictate the final compound's pharmacological profile.[4] The chloro- and ethyl-carboxylate substitutions on the core ring further influence the molecule's electronic properties and reactivity, making it a versatile starting material for multi-step syntheses.

From Intermediate to Antidepressant: The Case of Vilazodone

A prime example of the aminobenzofuran scaffold's utility is in the synthesis of Vilazodone, an FDA-approved treatment for major depressive disorder (MDD).[5] While Vilazodone itself is synthesized from the closely related ethyl 5-aminobenzofuran-2-carboxylate, the synthetic principles are directly applicable and illustrative.

Synthetic Pathway Overview

The synthesis of Vilazodone's core structure involves the reaction of ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)amine hydrochloride. This reaction forms the critical piperazine ring, which is a common pharmacophore in centrally active agents. The amino group on the benzofuran ring acts as the nucleophile, initiating the cyclization process. The resulting molecule, 5-(1-piperazinyl)-benzofuran-2-carboxylate, is then further elaborated to yield Vilazodone.[4][6]

Caption: General synthetic scheme for the formation of the Vilazodone core.

Mechanism of Action: A Dual Approach to Serotonin Modulation

Vilazodone is distinguished by its dual mechanism of action, classifying it as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[7]

-

Selective Serotonin Reuptake Inhibition (SSRI): Like traditional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT) and potently inhibits the reuptake of serotonin from the synaptic cleft.[8] This action increases the concentration of serotonin available to bind to postsynaptic receptors, enhancing serotonergic neurotransmission.[5]

-

5-HT1A Receptor Partial Agonism: Uniquely, Vilazodone also acts as a partial agonist at the 5-HT1A serotonin receptor.[9] Presynaptic 5-HT1A receptors function as autoreceptors that provide negative feedback, reducing serotonin release. By acting as a partial agonist at these sites, Vilazodone is theorized to accelerate the desensitization of these autoreceptors. This leads to a more rapid and robust increase in serotonin neuronal firing compared to SSRIs alone.[7][10] This dual action is hypothesized to contribute to a faster onset of therapeutic effects and potentially a better side-effect profile, particularly concerning sexual dysfunction.[5][8]

Caption: Dual mechanism of action of Vilazodone in the synaptic cleft.

The Benzofuran Scaffold in Oncology: Targeting Protein Kinases

Beyond neuropsychiatry, the benzofuran scaffold is a privileged structure for the development of small-molecule kinase inhibitors for cancer therapy.[11][12] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[13] Benzofuran derivatives have been successfully designed to target several key kinases.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Novel benzofuran-piperazine hybrids have been designed as potent type II CDK2 inhibitors. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range, comparable to or better than the reference inhibitor staurosporine.[14][15][16]

Targeting EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[11] Benzofuran-based compounds have been developed as potent inhibitors of both EGFR and VEGFR-2. For instance, benzofuran-indole hybrids have been identified as novel EGFR inhibitors effective against non-small-cell lung cancer (NSCLC), including mutant forms.[17][18] Similarly, benzofuran-chalcone derivatives have shown excellent inhibitory effects on VEGFR-2, with IC50 values as low as 1.07 nM.[19]

| Benzofuran Derivative Class | Kinase Target | Reported Activity (IC50) | Therapeutic Area | Reference |

| Benzofuran-Piperazine Hybrids | CDK2 | 40.91 nM | Oncology | |

| Oxindole-Benzofuran Hybrids | CDK2 / GSK-3β | 37.77 nM (CDK2) | Oncology | [20] |

| Benzofuran-Indole Hybrids | EGFR | Potent inhibition of mutant EGFR | Oncology (NSCLC) | [17] |

| Benzofuran-Chalcone Hybrids | VEGFR-2 | 1.07 nM | Oncology | [19] |

Experimental Protocols: A Guide for Mechanistic Studies

To facilitate further research in this area, we provide detailed, field-proven protocols for key in vitro assays.

Protocol: In Vitro Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method to assess the inhibitory potential of a test compound on serotonin reuptake in cells endogenously or recombinantly expressing the human serotonin transporter (hSERT).[21][22]

Materials:

-

JAR cells or HEK293 cells stably expressing hSERT

-

96-well, white, clear-bottom tissue culture plates

-

Krebs-Ringer-HEPES (KRH) assay buffer

-

[³H]Serotonin (radiolabeled tracer)

-

Test compound (e.g., a novel benzofuran derivative)

-

Known SERT inhibitor (e.g., Fluoxetine) as a positive control

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Seed JAR or hSERT-HEK293 cells in 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control (Fluoxetine) in KRH buffer. A DMSO concentration of <0.1% should be maintained.

-

Assay Initiation:

-

Gently wash the cell monolayer with 100 µL of KRH buffer.

-

Add 100 µL of KRH buffer to each well and incubate at 37°C for 15 minutes.

-

Add 25 µL of the serially diluted test compounds or controls to the respective wells.

-

-

Substrate Addition:

-

Initiate the uptake reaction by adding 25 µL of [³H]Serotonin (at a final concentration equal to its Kм, typically ~1 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding a scintillation cocktail.

-

-

Data Acquisition:

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

-

-

Data Analysis:

-

Subtract non-specific uptake from all wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for measuring the activity of a specific protein kinase in the presence of an inhibitor by quantifying ADP production.[13][23][24]

Materials:

-

Purified recombinant kinase of interest (e.g., CDK2, VEGFR-2)

-

Specific peptide substrate for the kinase

-

Adenosine 5'-triphosphate (ATP)

-

Test compound (e.g., a novel benzofuran derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series in DMSO.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control.

-

Add 2 µL of the kinase solution (at 2X final concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2.5X final concentration). The ATP concentration should be near the Kм for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the detection reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

This compound, and the broader class of aminobenzofurans, represent a quintessential example of a "privileged scaffold" in medicinal chemistry. While seemingly a simple intermediate, its true value lies in the vast therapeutic potential it unlocks. From the intricate dual-action mechanism of the antidepressant Vilazodone to the targeted inhibition of key oncogenic kinases, the derivatives of this core structure continue to provide fertile ground for the discovery of novel therapeutics. The synthetic versatility of the aminobenzofuran nucleus, combined with a deepening understanding of its structure-activity relationships, ensures that it will remain a valuable platform for addressing a wide range of diseases for years to come. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the full potential of this remarkable chemical scaffold.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be generated upon final compilation.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - ProQuest [proquest.com]

- 10. droracle.ai [droracle.ai]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]